![molecular formula C22H24N2O4S2 B15109251 N-[(2E)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide](/img/structure/B15109251.png)
N-[(2E)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2E)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[(2E)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide involves multiple stepsThe reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and tetrahydrofuran (THF), with reagents such as p-hydroxybenzaldehyde and 2-amino-5-nitrothiazole . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[(2E)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antimicrobial and antitumor activities, making it a candidate for drug development.
Medicine: Research indicates its potential use in treating neurodegenerative diseases and cancer.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2E)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide involves its interaction with various molecular targets. It has been shown to inhibit enzymes like glycogen synthase kinase 3β (GSK-3β), which plays a role in neurodegenerative diseases . The compound also affects signaling pathways involved in cell growth and apoptosis, contributing to its antitumor properties.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea: Known for its anticancer and neuroprotective activities.
1-(7-chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Exhibits multi-target effects in Alzheimer’s disease models.
[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: Demonstrates potent cytotoxic effects on tumor cells.
N-[(2E)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide stands out due to its unique combination of biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C22H24N2O4S2 |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
N-[3-[(4-methoxyphenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-phenylpropanamide |
InChI |
InChI=1S/C22H24N2O4S2/c1-28-18-10-7-17(8-11-18)13-24-19-14-30(26,27)15-20(19)29-22(24)23-21(25)12-9-16-5-3-2-4-6-16/h2-8,10-11,19-20H,9,12-15H2,1H3 |
InChI Key |
LMKWQTYCBJLRIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3CS(=O)(=O)CC3SC2=NC(=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.